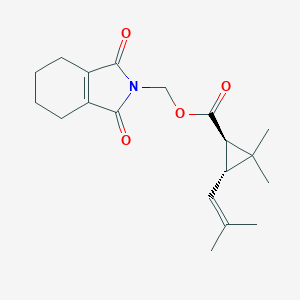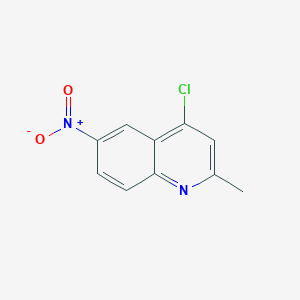
2-氯-6-甲基苯甲醛
描述
2-Chloro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO . It has a molecular weight of 154.59 g/mol . The compound is used for research and development purposes .
Synthesis Analysis
One approach to synthesize 2-Chloro-6-methylbenzaldehyde involves the conversion of 2-chloro-6-fluorobenzaldehyde to its n-butylimine, followed by treatment with 2 equivalents of methylmagnesium chloride in THF. After hydrolysis, 2-chloro-6-methylbenzaldehyde is obtained. Subsequent oxidation of this compound yields the title compound in an overall yield of 85% .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylbenzaldehyde consists of a benzene ring substituted with a chlorine atom, a methyl group, and a formyl group . The InChI string representation of the molecule is InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 .
Chemical Reactions Analysis
The key synthetic step in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) involves a Wittig reaction using various heterocyclic aldehydes .
Physical And Chemical Properties Analysis
2-Chloro-6-methylbenzaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 233.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 47.0±3.0 kJ/mol and a flash point of 105.2±12.9 °C . The index of refraction is 1.575 . The compound has a polar surface area of 17 Ų .
科学研究应用
Organic Synthesis
2-Chloro-6-methylbenzaldehyde is widely used in organic synthesis as an intermediate for the preparation of various aromatic compounds. Its reactivity with different nucleophiles allows for the synthesis of alcohols, acids, and other derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in the construction of compounds with potential therapeutic effects, such as anti-inflammatory agents and inhibitors for certain types of enzymes .
Material Science
The chemical properties of 2-Chloro-6-methylbenzaldehyde make it suitable for creating novel materials. Researchers can modify its structure to develop new polymers or coatings with specific characteristics like increased durability or resistance to environmental factors .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatography and spectroscopy. Its distinct chemical signature helps in the identification and quantification of substances within complex mixtures .
Agrochemical Development
2-Chloro-6-methylbenzaldehyde is utilized in the development of new agrochemicals. Its derivatives can act as precursors for the synthesis of pesticides and herbicides, contributing to more efficient and targeted crop protection strategies .
Catalysis
In the field of catalysis, 2-Chloro-6-methylbenzaldehyde can be employed to synthesize ligands for transition metal catalysts. These catalysts are essential for facilitating various chemical reactions, including those used in industrial processes .
Flavor and Fragrance Industry
The compound’s aldehyde group is reactive and can be used to create new fragrances and flavors. By undergoing different chemical reactions, it can lead to the formation of compounds with unique sensory properties .
Environmental Science
Researchers can use 2-Chloro-6-methylbenzaldehyde to study degradation processes and environmental behavior of similar organic compounds. This knowledge is crucial for assessing the environmental impact and designing more eco-friendly chemicals .
安全和危害
属性
IUPAC Name |
2-chloro-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFXIJPJFSTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499407 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylbenzaldehyde | |
CAS RN |
1194-64-5 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes available for producing 2-Chloro-6-methylbenzoic acid, and what are their advantages?
A1: Two efficient methods for synthesizing 2-Chloro-6-methylbenzoic acid are detailed in the literature [].
Q2: What safety concerns were addressed during the development of a large-scale manufacturing process for R411, which utilizes 2-chloro-6-methylbenzaldehyde as a starting material?
A2: The synthesis of R411, a potential asthma treatment, involves oxidizing 2-chloro-6-methylbenzaldehyde to 2-chloro-6-methylbenzoic acid []. While using sodium chlorite was effective for this oxidation, the process initially relied on hydrogen peroxide to eliminate hypochlorite, a hazardous byproduct. To enhance safety, researchers developed an alternative approach employing dimethyl sulfoxide (DMSO) as a scavenger. This substitution maintained the process's efficiency and economic viability while mitigating the risks associated with using hydrogen peroxide on a large scale [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)


